N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride

Catalog No.
S3379298
CAS No.
1216920-41-0
M.F
C9H17Cl2N3
M. Wt
238.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)met...

CAS Number

1216920-41-0

Product Name

N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride

IUPAC Name

N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine;dihydrochloride

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.15

InChI

InChI=1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H

InChI Key

PTHYAMNDLYHNAK-UHFFFAOYSA-N

SMILES

CNCC1=NNC2=C1CCCC2.Cl.Cl

Canonical SMILES

CNCC1=NNC2=C1CCCC2.Cl.Cl

N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride is a chemical compound characterized by its unique structure and properties. It has the CAS Number 1216920-41-0 and a molecular formula of C9H17Cl2N3, with a molecular weight of 238.16 g/mol. The compound features a tetrahydroindazole core, which is known for its diverse biological activities. The IUPAC name highlights its structural components, including the N-methyl group and the dihydrochloride salt form, which enhances its solubility in aqueous environments .

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are common, allowing for the replacement of halogen atoms with other nucleophiles such as amines or thiols.

The biological activity of N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride is notable due to its potential pharmacological effects. Compounds containing the tetrahydroindazole moiety have been studied for their roles in various therapeutic areas, including:

  • Antidepressant Activity: Some derivatives exhibit effects that may be beneficial in treating mood disorders.
  • Antimicrobial Properties: The compound may show efficacy against certain bacterial strains.
  • Neuroprotective Effects: Research indicates potential applications in neurodegenerative diseases .

The synthesis of N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride typically involves several steps:

  • Preparation of Indazole Core: This often begins with the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine.
  • Formation of Cyclic Intermediates: The reaction proceeds through hydrazine hydrate treatment to yield cyclic β-keto esters.
  • Final Functionalization: Further steps involve functionalization to obtain the final compound.

N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders and infections.
  • Research: Utilized in studies related to indazole derivatives and their biological implications.

Interaction studies are crucial for understanding how N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride interacts with biological systems:

  • Receptor Binding Studies: Investigations into how the compound binds to specific receptors can elucidate its mechanism of action.
  • Enzyme Inhibition: Studies may reveal whether it inhibits critical enzymes involved in disease pathways.

These studies help establish the therapeutic potential and safety profile of the compound.

N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride shares similarities with various indazole derivatives. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
4,5,6,7-TetrahydroindazoleC8H11N3Known for antimicrobial properties and lower toxicity profiles.
1-(4,5,6,7-Tetrahydroindazol-4-yl)methanamineC8H15Cl2N3Exhibits potent inhibitory activity against human neutrophil elastase.
Methyl-(4,5,6,7-tetrahydroindazol-3-ylmethyl)-amineC9H15N3Displays neuroprotective effects and potential antidepressant activity.

The uniqueness of N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride lies in its specific functional groups and their arrangement within the indazole framework. This arrangement confers distinct biological activities and chemical reactivity compared to similar compounds .

Dates

Last modified: 08-19-2023

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